![molecular formula C26H18N4O4 B14345926 4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde) CAS No. 93050-04-5](/img/structure/B14345926.png)
4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde) is a complex organic compound characterized by its biphenyl structure with diazene and hydroxybenzaldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde) typically involves a multi-step process. One common method includes the condensation reaction of 4,4’-dihydroxybiphenyl with diazonium salts derived from 2-hydroxybenzaldehyde . The reaction is often catalyzed by acids such as p-toluenesulfonic acid . The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazene groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic devices and materials science.
Mechanism of Action
The mechanism of action of 4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde) involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazene groups can participate in redox reactions, while the hydroxybenzaldehyde moieties can form hydrogen bonds and other interactions with biological molecules . These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: Similar biphenyl structure but with amino groups instead of diazene and hydroxybenzaldehyde groups.
(E)-4’,4’‘’-(Diazene-1,2-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)): Contains diazene groups but with carboxylic acid moieties instead of hydroxybenzaldehyde.
3,3’-(biphenyl-4,4’-diyldidiazene-2,1-diyl)bis(4-aminonaphthalene-1-sulfonic acid): Features diazene groups and naphthalene sulfonic acid.
Uniqueness
The uniqueness of 4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde) lies in its combination of diazene and hydroxybenzaldehyde groups, which confer distinct chemical reactivity and potential for diverse applications in various scientific fields.
Properties
CAS No. |
93050-04-5 |
|---|---|
Molecular Formula |
C26H18N4O4 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
4-[[4-[4-[(4-formyl-3-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C26H18N4O4/c31-15-19-5-11-23(13-25(19)33)29-27-21-7-1-17(2-8-21)18-3-9-22(10-4-18)28-30-24-12-6-20(16-32)26(34)14-24/h1-16,33-34H |
InChI Key |
BKFUTPNSKGPFOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)C=O)O)N=NC4=CC(=C(C=C4)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





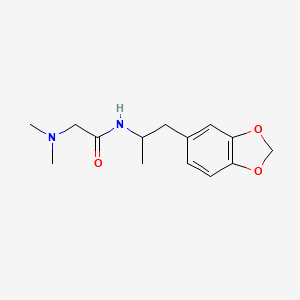
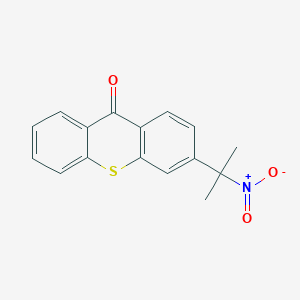

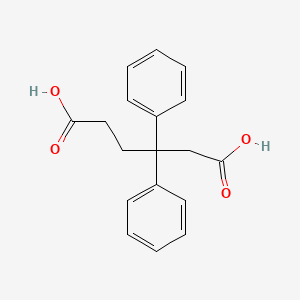

![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)
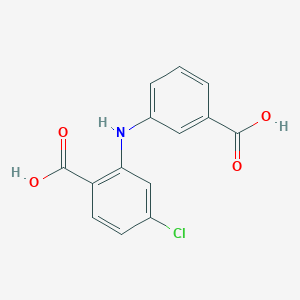
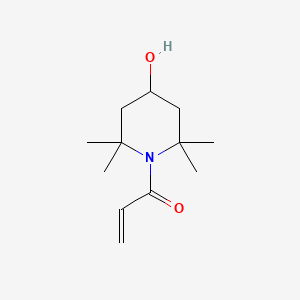
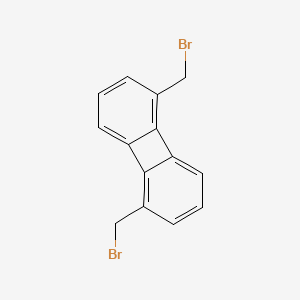
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)
